Cefuroxime Axetil is an antibiotic belonging to the cephalosporin class, specifically designed as a prodrug of cefuroxime. It is widely utilized in the treatment of various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is administered orally and is known for its improved bioavailability compared to its parent compound, cefuroxime, which is typically given parenterally.
Cefuroxime Axetil is synthesized from cefuroxime acid, which is derived from cephalosporanic acid. The synthesis involves several chemical reactions that modify the structure of cefuroxime to enhance its pharmacokinetic properties.
Cefuroxime Axetil is classified as a second-generation cephalosporin antibiotic. It falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is essential for their antibacterial activity.
The synthesis of Cefuroxime Axetil involves multiple steps:
This multi-step synthesis allows for the protection of functional groups, reducing impurities and enhancing product quality.
Cefuroxime Axetil has a molecular formula of and a molar mass of approximately 367.4 g/mol. Its structure includes a beta-lactam ring, characteristic of cephalosporins, along with an acetoxy group that contributes to its prodrug properties.
The structural representation can be summarized as follows:
Cefuroxime Axetil undergoes hydrolysis in vivo to release the active cefuroxime component. This reaction is facilitated by nonspecific esterases in the body, which cleave the ester bond, allowing cefuroxime to exert its antibacterial effects .
The hydrolysis reaction can be represented as:
This transformation is crucial for its therapeutic efficacy.
Cefuroxime Axetil acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking process that provides structural integrity to the cell wall. This leads to cell lysis and ultimately bacterial death.
The effectiveness against a wide range of bacteria stems from its ability to target various PBPs across different species, making it a versatile antibiotic choice in clinical settings .
These properties are critical for formulation development and ensuring stability during storage .
Cefuroxime Axetil is primarily used in clinical settings for treating infections such as:
It is also explored in research for potential applications against resistant bacterial strains due to its broad-spectrum activity .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: